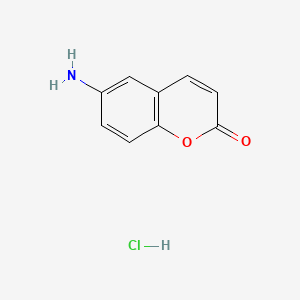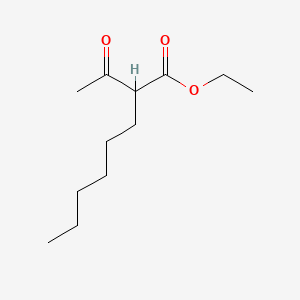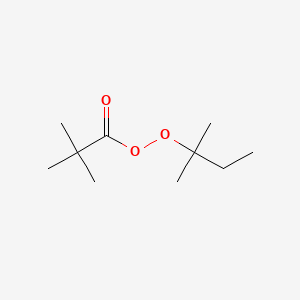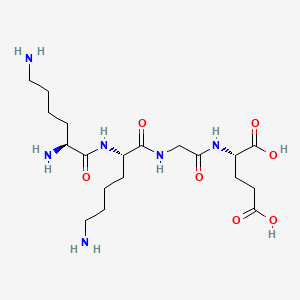
1,3-Dibromo-2,2-dimethylpropane
Vue d'ensemble
Description
1,3-Dibromo-2,2-dimethylpropane is a chemical compound with the molecular formula C5H10Br2 . It is a colorless liquid used for the preparation of various products .
Molecular Structure Analysis
The molecular structure of 1,3-Dibromo-2,2-dimethylpropane consists of a propane molecule where two of the hydrogen atoms are replaced by bromine atoms . The average mass is 229.941 Da and the monoisotopic mass is 227.914917 Da .Applications De Recherche Scientifique
1. Organometallic Chemistry
- Synthesis of Complex Compounds : The reaction of 1,3-bis(bromomagnesio)-2,2-dimethylpropane with various compounds has been studied for synthesizing complex organometallic compounds. This includes the synthesis of 1,1-dicyclopentadienyl-3,3-dimethylvanada(IV)cyclobutane, highlighting its potential in creating new molecular structures (Seetz et al., 1984).
2. Inorganic Chemistry
- Formation of Iodine Inclusion Compounds : Research shows the reaction of 2,2-dimethylpropane-1,3-diamine with hydroiodic acid in the presence of iodine, forming new polyiodide structures. This underlines its role in the development of new inorganic materials (Megen et al., 2014).
3. Chemistry of Cyclic Ethers
- Conversion to Dibromo Compounds : A novel method for converting cyclic ethers into dibromo compounds has been reported. This includes the treatment of 3,3-dimethyloxetane with specific reagents to yield 1,3-dibromo-2,2-dimethylpropane, showcasing its utility in organic synthesis processes (Billing & Brinker, 2012).
4. Spectroscopy and Material Science
- Vibrational Spectra and Conformational Behavior : The IR and Raman spectra of related compounds like 1,3-dichloro-2,2-dimethylpropane have been recorded, indicating the potential of 1,3-Dibromo-2,2-dimethylpropane in spectroscopic studies and material science (Powell et al., 1983).
5. Development of Fluorescent Sensors
- Synthesis for Sensor Development : The compound has been used in the synthesis of 2,2-dimethylpropane-1,3-diyl ethynylaryl boronates for constructing boronic acid-based fluorescent sensors, demonstrating its application in sensor technology (Zheng et al., 2006).
Safety and Hazards
When handling 1,3-Dibromo-2,2-dimethylpropane, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of fire, use dry sand, dry chemical or alcohol-resistant foam for extinction .
Propriétés
IUPAC Name |
1,3-dibromo-2,2-dimethylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2/c1-5(2,3-6)4-7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAFLFGXSIWWMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063881 | |
| Record name | Propane, 1,3-dibromo-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,3-Dibromo-2,2-dimethylpropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19245 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,3-Dibromo-2,2-dimethylpropane | |
CAS RN |
5434-27-5 | |
| Record name | 1,3-Dibromo-2,2-dimethylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5434-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neopentyl dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005434275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5434-27-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 1,3-dibromo-2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1,3-dibromo-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dibromo-2,2-dimethylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEOPENTYL DIBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N7BM8F38Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 1,3-Dibromo-2,2-dimethylpropane?
A1: 1,3-Dibromo-2,2-dimethylpropane is characterized by the following:
- Spectroscopic Data: Extensive analysis of its Infrared (IR) and Raman spectra, including matrix isolation studies, has revealed the presence of different conformations (GG, AG, AA) and provided detailed vibrational assignments. [, ]
Q2: How stable is 1,3-Dibromo-2,2-dimethylpropane under different conditions?
A2: While 1,3-Dibromo-2,2-dimethylpropane is a valuable reagent, it exhibits some instability:
- Conformations: In its liquid and gaseous states, it exists as a mixture of three conformations: GG, AG, and AA, with GG being the most stable. []
- Thermal Stability: The compound's conformational equilibrium shifts with temperature changes, impacting its reactivity. [, ]
Q3: What are the applications of 1,3-Dibromo-2,2-dimethylpropane in organic synthesis?
A3: 1,3-Dibromo-2,2-dimethylpropane is a versatile reagent in organic synthesis:
- Synthesis of Titanacyclobutane: It serves as a precursor for synthesizing Bis(cyclopentadienyl)-3,3-dimethyltitanacyclobutane, a crucial reagent for olefination reactions. []
- Formation of 1,2-Diselenacyclopentane: This dibromo compound is utilized in the synthesis of 4-methyl-4-phenyl-1,2-diselenacyclopentane, demonstrating its utility in heterocyclic chemistry. []
Q4: How does the structure of 1,3-Dibromo-2,2-dimethylpropane relate to its reactivity?
A4: The structure of 1,3-Dibromo-2,2-dimethylpropane directly influences its reactivity:
- Conformation-Dependent Reactivity: The different conformations (GG, AG, AA) may exhibit varying reactivity due to differences in steric accessibility of the bromine atoms. []
Q5: Are there any alternative synthetic routes to 1,3-Dibromo-2,2-dimethylpropane?
A5: Yes, alternative synthetic routes have been explored:
- From 3,3-dimethyloxetane: A mild, one-step synthesis involves reacting 3,3-dimethyloxetane with tetrabromomethane and triphenylphosphine. This method offers a potentially safer and more efficient approach compared to traditional methods. []
Q6: What analytical techniques are commonly employed to study 1,3-Dibromo-2,2-dimethylpropane?
A6: Various analytical techniques are crucial for characterizing and quantifying 1,3-Dibromo-2,2-dimethylpropane:
- Spectroscopy: Infrared (IR) and Raman spectroscopy are essential tools for conformational analysis and vibrational assignments. Matrix isolation techniques provide enhanced spectral resolution. [, ]
- Gas Chromatography (GC): GC analysis, coupled with bromination reactions, enables the quantification of 1,3-Dibromo-2,2-dimethylpropane. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















